6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then cyclized to form the final product. Common reagents used in these reactions include hydrazine, thiourea, and various alkylating agents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, its anti-inflammatory activity might involve the inhibition of pro-inflammatory enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and have comparable biological activities.
Pyrazine derivatives: These compounds also have a pyrazine ring and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
What sets 2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE apart is its combination of multiple heterocyclic rings, which provides a unique structural framework. This framework allows for diverse chemical modifications and interactions, making it a versatile compound for research and development .
Properties
Molecular Formula |
C20H18N8S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N8S/c1-13-16(14(2)27(25-13)15-6-4-3-5-7-15)8-9-18-26-28-19(23-24-20(28)29-18)17-12-21-10-11-22-17/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
IBNUYSXGVBQCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)C5=NC=CN=C5 |
Origin of Product |
United States |
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